molecular formula C12H17NO4S B12969547 Benzyl (tert-butylsulfonyl)carbamate

Benzyl (tert-butylsulfonyl)carbamate

Cat. No.: B12969547
M. Wt: 271.33 g/mol
InChI Key: CTBVIAMNQGDJGT-UHFFFAOYSA-N
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Description

Benzyl (tert-butylsulfonyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amine groups under mild conditions and be removed selectively without affecting other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (tert-butylsulfonyl)carbamate typically involves the reaction of benzyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .

Scientific Research Applications

Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (tert-butylsulfonyl)carbamate is unique due to its dual protection capabilities, allowing for selective deprotection under different conditions. This makes it highly versatile in complex synthetic routes where multiple protecting groups are required .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

benzyl N-tert-butylsulfonylcarbamate

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)

InChI Key

CTBVIAMNQGDJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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